Structural Distinction from Patent-Optimized ATX Inhibitors: N2-Phenyl vs. N2-(4-Nitrophenyl) Substitution Predicts Divergent Potency and Reactivity
The benchmark ATX inhibitor disclosed in EP4175633A1, N-[2-(4-nitrophenyl)-2,5-dihydro-4H-thieno-[3,4-c]-pyrazol-3-yl]-naphthaleneacetamide (Al), exhibits an IC50 of 8.6 mM against human ATX [1]. The target compound differs at two critical positions: (i) the N2-phenyl group lacks the strongly electron-withdrawing 4-nitro substituent present in Al, and (ii) the C3 side chain is a piperidinyl-glyoxylamide rather than a naphthaleneacetamide. The absence of the 4-nitro group is structurally significant because the patent defines preferred R1 embodiments as 4-nitrophenyl, 4-bromophenyl, pyridine, and pyrazine groups—the N2-phenyl substituent falls outside this preferred scope [1]. Additionally, the most potent derivatives in the series (A14, A17) achieve picomolar potency (IC50 = 1.3–2.0 pM) only when R1 is a heteroaromatic group (pyrazine). This SAR indicates that the N2-phenyl substitution pattern of the target compound is associated with the lower-potency region of the chemical space defined by the patent [1]. Readers should note: no direct IC50 measurement for the target compound has been publicly reported; this comparison is based on class-level SAR inference from the patent examples.
| Evidence Dimension | ATX inhibitory potency (human ATX IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted by SAR to fall in μM–mM range based on N2-(unsubstituted phenyl) substitution pattern |
| Comparator Or Baseline | Al (N2-(4-nitrophenyl)-naphthaleneacetamide): IC50 = 8.6 mM; A14 (N2-pyrazine derivative): IC50 = 1.3 pM; A17 (N2-pyrazine derivative): IC50 = 2.0 pM; A4: human ATX IC50 = 3.5 mM [1] |
| Quantified Difference | Potency differential between N2-heteroaromatic (pM) vs. N2-phenyl (inferred μM–mM) substituents estimated at ≥10⁶-fold based on patent SAR landscape |
| Conditions | Human ATX inhibition measured via Amplex Red activity assay; compound Al tested in established in vitro protocols (patent paragraph [0130]) |
Why This Matters
Purchasers seeking a less potent ATX inhibitor tool compound for mechanistic studies (e.g., partial inhibition, probe selectivity profiling) may prefer the N2-phenyl derivative over the picomolar pyrazine leads, which saturate target engagement at low concentrations.
- [1] Stylianaki, E.-A. et al. Thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors. EP4175633A1. Paragraph [0130] for Al IC50 (8.6 mM); paragraphs [0295]–[0314] for A4, A14, A16, A17 IC50 values; paragraphs [0140]–[0164] for preferred R1 definitions. View Source
